molecular formula C23H17BrClN3O2S B2440129 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide CAS No. 422287-28-3

4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide

Katalognummer: B2440129
CAS-Nummer: 422287-28-3
Molekulargewicht: 514.82
InChI-Schlüssel: MKKMKIBBGUFEQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has several functional groups, including a bromine atom, a sulfanylidene group, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and diazine rings of the quinazoline core, with the various substituents attached to this core . The presence of the bromine atom, the sulfanylidene group, and the amide group would significantly affect the compound’s chemical properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The amide group could participate in hydrogen bonding, affecting the compound’s solubility .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Quinazolines, such as 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide, have been studied for their potential as antimicrobial agents. A study by Desai, Shihora, and Moradia (2007) on the synthesis and characterization of new quinazolines showed promising antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The synthesis involved reacting ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate and aryl isothiocyanates (Desai, Shihora, & Moradia, 2007).

Antituberculosis and Cytotoxicity Studies of Quinoline Derivatives

Chitra et al. (2011) explored the antituberculosis and cytotoxicity of various quinoline derivatives, including those similar in structure to this compound. Their research indicated significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting minimal cytotoxic effects against mouse fibroblast cell lines (Chitra et al., 2011).

Antitumor Potential of Quinazolinone Derivatives

Research by Bavetsias et al. (2002) on the design and synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, highlighted the potential of quinazolinone derivatives in cancer treatment. These compounds demonstrated high growth-inhibitory activity and novel biochemical characteristics, such as delayed, non-phase-specific cell-cycle arrest, suggesting their applicability in antitumor therapies (Bavetsias et al., 2002).

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many quinazoline derivatives are biologically active and can interact with various enzymes and receptors .

Zukünftige Richtungen

The study of quinazoline derivatives is a very active area of research, particularly in medicinal chemistry, where these compounds are often used as scaffolds for the development of new drugs . Future research could explore the biological activity of this particular compound, or use it as a starting point for the synthesis of new derivatives .

Eigenschaften

IUPAC Name

4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[(3-chlorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrClN3O2S/c24-17-8-9-20-19(11-17)22(30)28(23(31)27-20)13-14-4-6-16(7-5-14)21(29)26-12-15-2-1-3-18(25)10-15/h1-11,19H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSVCSHJTMSTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.